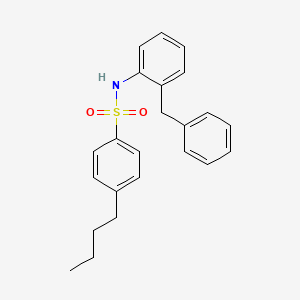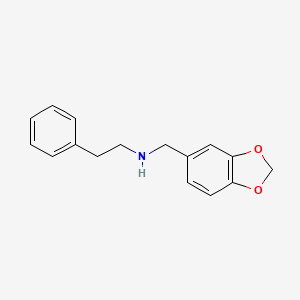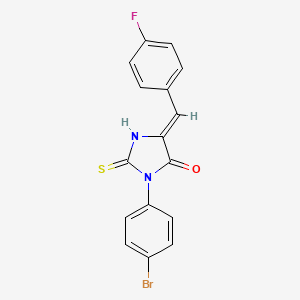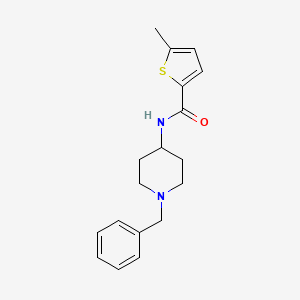![molecular formula C22H28N2O2 B4609695 3,3'-[1,3-butadiyne-1,4-diylbis(1,1-cyclohexanediyloxy)]dipropanenitrile](/img/structure/B4609695.png)
3,3'-[1,3-butadiyne-1,4-diylbis(1,1-cyclohexanediyloxy)]dipropanenitrile
Vue d'ensemble
Description
3,3'-[1,3-butadiyne-1,4-diylbis(1,1-cyclohexanediyloxy)]dipropanenitrile is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.215078140 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
High Molecular Weight Acrylonitrile–Butadiene Architectures
Research on acrylonitrile–butadiene architectures via RAFT polymerization and copper-mediated azide–alkyne cycloaddition demonstrates the utility of nitrile and butadiyne functionalities in synthesizing linear polymers with varying molecular weights. These polymers have applications in creating synthetic rubbers and materials with specific mechanical properties. This study highlights the synthesis of alkyne-functional trithiocarbonates as controlling agents for copolymerization, extending to the modification of rubber materials and the creation of branched and cross-linked structures (Dürr et al., 2012).
Cyclohexane Oxidation by V-Scorpionate Complex
The eco-friendly oxidation of cyclohexane by a vanadium-scorpionate complex demonstrates the application of catalysis in transforming cyclohexane into valuable chemical precursors like KA oil. This process, facilitated by hierarchical MOR zeolite, exemplifies the use of metal complexes in oxidative reactions, potentially relevant to materials science and chemical synthesis (Ottaviani et al., 2020).
Pi-Extended Ethynyl and Butadiynyl Derivatives
The study of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives for their redox, structural, and optoelectronic properties reveals the importance of such compounds in creating molecular wires and materials with specific electronic and optical characteristics. This research underlines the potential of butadiyne linkages in developing advanced materials for electronic applications (Wang et al., 2006).
Diradical Character of 1,3-Dipoles
Investigating the diradical character of 1,3-dipoles and their reactivity toward ethylene or acetylene provides insights into cycloaddition reactions essential for synthesizing complex molecules. Such studies contribute to the understanding of reaction mechanisms and the development of synthetic methodologies for constructing molecular architectures with diverse functional groups (Braida et al., 2010).
Propriétés
IUPAC Name |
3-[1-[4-[1-(2-cyanoethoxy)cyclohexyl]buta-1,3-diynyl]cyclohexyl]oxypropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c23-17-9-19-25-21(11-3-1-4-12-21)15-7-8-16-22(26-20-10-18-24)13-5-2-6-14-22/h1-6,9-14,19-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCZOGMKGIROKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC#CC2(CCCCC2)OCCC#N)OCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide](/img/structure/B4609630.png)

![1-[1-(2,3-dimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B4609638.png)
![3-{5-[(2,5-dichlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4609648.png)

![3-[(4-chlorophenyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4609653.png)
![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-(3-fluorophenyl)thiourea](/img/structure/B4609662.png)

![2,6-difluoro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B4609692.png)
![dimethyl 5-[({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4609702.png)
![3-{[(4-iodophenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B4609706.png)
![4-methyl-1-({5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolyl}carbonyl)piperidine](/img/structure/B4609716.png)
![9-tert-butyl-2-[2-(4-methylphenyl)cyclopropyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4609720.png)
